molecular formula C12H9NO6S B11957728 3-Nitro-4-phenoxybenzenesulfonic acid CAS No. 102238-65-3

3-Nitro-4-phenoxybenzenesulfonic acid

Cat. No.: B11957728
CAS No.: 102238-65-3
M. Wt: 295.27 g/mol
InChI Key: ZQKRJTCHECFQOC-UHFFFAOYSA-N
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Description

3-Nitro-4-phenoxybenzenesulfonic acid is an organic compound with the molecular formula C12H9NO6S. It is a sulfonic acid derivative characterized by the presence of a nitro group and a phenoxy group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-phenoxybenzenesulfonic acid typically involves the nitration of 4-phenoxybenzenesulfonic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-phenoxybenzenesulfonic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the phenoxy group under suitable conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.

Major Products

Scientific Research Applications

3-Nitro-4-phenoxybenzenesulfonic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Nitro-4-phenoxybenzenesulfonic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes. The phenoxy group may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzenesulfonic acid: Lacks the phenoxy group, making it less versatile in certain chemical reactions.

    4-Phenoxybenzenesulfonic acid: Lacks the nitro group, resulting in different reactivity and applications.

Uniqueness

3-Nitro-4-phenoxybenzenesulfonic acid is unique due to the presence of both nitro and phenoxy groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a valuable compound in various scientific and industrial fields .

Properties

CAS No.

102238-65-3

Molecular Formula

C12H9NO6S

Molecular Weight

295.27 g/mol

IUPAC Name

3-nitro-4-phenoxybenzenesulfonic acid

InChI

InChI=1S/C12H9NO6S/c14-13(15)11-8-10(20(16,17)18)6-7-12(11)19-9-4-2-1-3-5-9/h1-8H,(H,16,17,18)

InChI Key

ZQKRJTCHECFQOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-]

Origin of Product

United States

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